

# The Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor ER-34122: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ER-34122 |           |
| Cat. No.:            | B1240944 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ER-34122** is a novel, orally active small molecule that demonstrates potent dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of **ER-34122**. Detailed experimental protocols for key in vivo and in vitro assays, along with a summary of its anti-inflammatory effects, are presented to support further research and development efforts in the field of inflammatory diseases.

# **Chemical Structure and Properties**

**ER-34122**, with the IUPAC name 5-[[1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl]dimethoxymethyl]-2-chloro-benzamide, is a pyrazole derivative. Its fundamental chemical and physical properties are summarized below.



| Property          | Value                | Reference |
|-------------------|----------------------|-----------|
| Molecular Formula | C27H26CIN3O5         | [1]       |
| Molecular Weight  | 507.97 g/mol         | [1]       |
| CAS Number        | 179325-62-3          | [1]       |
| Appearance        | Crystalline form     | [2]       |
| Solubility        | Poorly water-soluble | [2]       |

# Mechanism of Action: Dual Inhibition of the Arachidonic Acid Pathway

**ER-34122** exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid (AA) signaling cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[3] This dual inhibition effectively blocks the production of two major classes of pro-inflammatory mediators: leukotrienes and prostaglandins.

## **The Arachidonic Acid Signaling Pathway**

The following diagram illustrates the central role of 5-LOX and COX in the metabolism of arachidonic acid and the points of inhibition by **ER-34122**.



Click to download full resolution via product page



Arachidonic Acid Signaling Pathway and ER-34122 Inhibition.

## In Vitro and Ex Vivo Inhibitory Activity

**ER-34122** has been shown to inhibit the production of both 5-LOX and COX metabolites in various cell-based assays and ex vivo models.[3]

#### Inhibition of 5-LOX and COX Product Generation

The following table summarizes the inhibitory effects of **ER-34122** on the production of key inflammatory mediators.

| Assay System                                  | Mediator Measured            | Effect of ER-34122 | Reference |
|-----------------------------------------------|------------------------------|--------------------|-----------|
| Lysate of rat<br>basophilic leukemia<br>cells | 5-HETE (5-LOX product)       | Inhibition         | [3]       |
| Microsome fraction of sheep seminal vesicles  | Prostaglandins (COX product) | Inhibition         | [3]       |
| Human<br>polymorphonuclear<br>leukocytes      | LTB4 (5-LOX product)         | Inhibition         | [3]       |
| Human synovial cells                          | PGE2 (COX product)           | Inhibition         | [3]       |
| Human monocytes                               | LTB4 and PGE2                | Inhibition         | [3]       |
| Ex vivo (rat whole blood)                     | LTB4 and<br>Thromboxane B2   | Inhibition         | [3]       |

# **In Vivo Anti-Inflammatory Activity**

The anti-inflammatory properties of **ER-34122** have been demonstrated in established animal models of inflammation.

#### **Arachidonic Acid-Induced Mouse Ear Edema**



In this model, topical application of arachidonic acid induces a rapid inflammatory response characterized by edema. **ER-34122**, administered orally, significantly inhibited edema formation and the accumulation of myeloperoxidase (MPO), an indicator of neutrophil infiltration.[3] Notably, the dual inhibition by **ER-34122** was superior to the effects of selective COX or 5-LOX inhibitors alone in this model.[3]

| Treatment<br>Group              | Dose (mg/kg,<br>p.o.) | Inhibition of<br>Ear Edema (%) | Inhibition of<br>MPO Activity<br>(%) | Reference |
|---------------------------------|-----------------------|--------------------------------|--------------------------------------|-----------|
| ER-34122                        | 0.3                   | Significant                    | Significant                          | [3]       |
| ER-34122                        | 1                     | Significant                    | Significant                          | [3]       |
| ER-34122                        | 3                     | Significant                    | Significant                          | [3]       |
| ER-34122                        | 10                    | Significant                    | Significant                          | [3]       |
| Zileuton (5-LOX inhibitor)      | 10-100                | Inhibition                     | Inhibition                           | [3]       |
| Indomethacin<br>(COX inhibitor) | 0.3-3                 | No significant inhibition      | No significant inhibition            | [3]       |

### **Carrageenan-Induced Rat Paw Edema**

**ER-34122** demonstrated dose-dependent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a classic assay for evaluating anti-inflammatory drugs.[3]



| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Paw<br>Edema (%) | Reference |
|-----------------|--------------------|--------------------------------|-----------|
| ER-34122        | 3                  | Significant                    | [3]       |
| ER-34122        | 10                 | Significant                    | [3]       |
| ER-34122        | 30                 | Significant                    | [3]       |
| ER-34122        | 100                | Significant                    | [3]       |
| Indomethacin    | 1                  | Significant                    | [3]       |
| Indomethacin    | 10                 | Significant                    | [3]       |

# **Experimental Protocols Synthesis of ER-34122**

A general synthetic approach for diarylpyrazole derivatives, such as **ER-34122**, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. Subsequent functional group manipulations on the pyrazole ring and the attached aryl groups lead to the final product. The synthesis of **ER-34122** would likely follow a multi-step sequence involving the formation of the substituted pyrazole, followed by the introduction of the dimethoxymethyl and benzamide moieties.



Click to download full resolution via product page

General Synthetic Workflow for ER-34122.

#### **In Vivo Anti-Inflammatory Assays**

- Animals: Male Balb/c mice.
- Test Compound Administration: **ER-34122**, zileuton, or indomethacin are administered orally (p.o.) 1 hour before the induction of inflammation.



- Induction of Inflammation: A solution of arachidonic acid in an appropriate solvent is applied topically to the inner and outer surfaces of the right ear.
- Measurement of Edema: Ear thickness is measured using a digital micrometer before and at various time points after the application of arachidonic acid. The difference in thickness is calculated as the measure of edema.
- Myeloperoxidase (MPO) Assay: At the end of the experiment, ear tissue is collected, homogenized, and MPO activity is determined spectrophotometrically as an index of neutrophil infiltration.
- Animals: Male SD rats.
- Test Compound Administration: ER-34122 or indomethacin is administered orally (p.o.) 1
  hour before the induction of inflammation.
- Induction of Inflammation: A suspension of carrageenan in saline is injected into the subplantar region of the right hind paw.
- Measurement of Edema: Paw volume is measured using a plethysmometer before and at various time points after the carrageenan injection. The increase in paw volume is calculated as the measure of edema.

### Conclusion

**ER-34122** is a promising anti-inflammatory agent with a dual mechanism of action that targets both the 5-lipoxygenase and cyclooxygenase pathways. Its ability to inhibit the production of both leukotrienes and prostaglandins suggests a broad therapeutic potential for the treatment of various inflammatory conditions. The data presented in this technical guide provide a solid foundation for further investigation into the pharmacological profile and clinical utility of **ER-34122**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 3. ER-34122, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor ER-34122: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240944#what-is-the-chemical-structure-of-er-34122]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com